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Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of

pain and inflammation. Accurate and reliable quantification of Etodolac in biological matrices is

crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of

pharmaceutical formulations. This application note describes a robust and validated High-

Performance Liquid Chromatography (HPLC) method for the determination of Etodolac. The

method is simple, rapid, specific, and sensitive, making it suitable for routine analysis in a

research or clinical setting.

Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with

UV detection. The principle of separation is based on the partitioning of the analyte between a

nonpolar stationary phase (C18 column) and a polar mobile phase. Etodolac is separated from

endogenous plasma components and an internal standard. The concentration of Etodolac is

determined by comparing the peak area of the analyte to that of a calibration curve constructed

with known concentrations of Etodolac.
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Etodolac reference standard

Internal Standard (e.g., Tinidazole)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium phosphate monobasic (analytical grade)

Orthophosphoric acid (analytical grade)

Water (HPLC grade)

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following

chromatographic conditions have been validated for the quantification of Etodolac.

Table 1: HPLC Chromatographic Conditions

Parameter Condition

HPLC System Agilent 1260 Infinity II or equivalent

Column Hiber® C18 (250 x 4.6 mm, 5 µm) or equivalent

Mobile Phase

10 mM Potassium Phosphate Buffer (pH

adjusted to 7.5 with phosphoric acid) :

Acetonitrile (70:30, v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature Ambient

Detection UV at 235 nm

Internal Standard Tinidazole
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Preparation of Solutions
Standard Stock Solution of Etodolac (1 mg/mL): Accurately weigh 10 mg of Etodolac

reference standard and dissolve in 10 mL of methanol.

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tinidazole and

dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially

diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1

µg/mL to 50 µg/mL.

Plasma Sample Preparation (Protein Precipitation):

Pipette 500 µL of human plasma into a microcentrifuge tube.

Add 50 µL of the internal standard working solution.

Add 1 mL of acetonitrile to precipitate the plasma proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue with 200 µL of the mobile phase.

Inject 20 µL into the HPLC system.

Method Validation
The described method has been validated according to the International Council on

Harmonisation (ICH) guidelines. The validation parameters are summarized below.[1][2]

Linearity and Range
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The linearity of the method was evaluated by analyzing a series of standard solutions at

different concentrations. The calibration curve was constructed by plotting the peak area ratio

of Etodolac to the internal standard against the concentration.

Table 2: Linearity and Range Data

Parameter Result

Linearity Range 0.100 - 50.00 µg/mL

Correlation Coefficient (r²) > 0.99[3]

Regression Equation
y = mx + c (where y = peak area ratio, x =

concentration)

Precision and Accuracy
The precision of the method was determined by repeatability (intra-day) and intermediate

precision (inter-day) studies. Accuracy was assessed by determining the percent recovery of

known amounts of Etodolac spiked into plasma samples.

Table 3: Precision and Accuracy Summary

QC Sample (µg/mL)
Intra-day Precision
(%RSD)

Inter-day Precision
(%RSD)

Accuracy (%
Recovery)

Low < 5% < 5% 95% - 105%

Medium < 5% < 5% 95% - 105%

High < 5% < 5% 95% - 105%

Data presented are typical expected values. Actual results may vary slightly.

Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the

lowest concentration that can be quantified with acceptable precision and accuracy.
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Table 4: LOD and LOQ

Parameter Value (µg/mL)

LOD 0.05

LOQ 0.100

Specificity
The specificity of the method was demonstrated by the absence of interfering peaks from

endogenous plasma components at the retention times of Etodolac and the internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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